molecular formula C9H11NO3 B556609 D-m-Tyrosine CAS No. 32140-49-1

D-m-Tyrosine

Cat. No. B556609
CAS RN: 32140-49-1
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-MRVPVSSYSA-N
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Description

D-m-Tyrosine is a non-essential amino acid that can be synthesized within the body from another amino acid, phenylalanine . It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . D-Tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase activity .


Synthesis Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .


Molecular Structure Analysis

This compound contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

The molecular weight of tyrosine is approximately 181.19 g/mol . Tyrosine is sparingly soluble in water . The melting point of tyrosine is around 343 °C .

Scientific Research Applications

Role in Cognitive and Physical Performance

  • Cognitive Enhancement Under Stress : Tyrosine supplementation can enhance cognitive performance, particularly in situations that are stressful or cognitively demanding. This effect is likely due to Tyrosine being a precursor to dopamine and norepinephrine, neurotransmitters involved in cognitive functions. The effectiveness of Tyrosine supplementation appears to be contingent on the integrity of neurotransmitter function and its ability to counteract temporary neurotransmitter depletion (Jongkees et al., 2015).

Toxicity and Environmental Impact

  • m-Tyrosine Toxicity : The oxidation of phenylalanine, a precursor of Tyrosine, can lead to the formation of non-proteinogenic isomers like m-Tyrosine, indicative of oxidative stress. m-Tyrosine's toxicity is linked to its incorporation into proteins, altering their proper conformation, and its role as a chemical weapon in plant competition. Elevated levels of m-Tyrosine are associated with various diseases and aging in humans, suggesting its significant role in disease physiology (Tyminski et al., 2021).

Research on Specific Proteins and Enzymes

  • Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) : DYRK1A is a kinase involved in human malignancies and cognitive deficits observed in conditions such as Down syndrome and Alzheimer's disease. The development of pharmacological inhibitors targeting DYRK1A underscores its potential therapeutic value. Research on synthetic novel heterocyclic molecules inhibiting DYRK1A’s activity highlights the enzyme's significance in biological processes and disease treatment (Nguyen et al., 2017).

Tyrosine Kinase Inhibitors in Disease Treatment

  • Cancer Therapy : Tyrosine kinases play a central role in carcinogenesis, making them promising targets for cancer therapy. The development of tyrosine kinase inhibitors has shown impressive anticancer effects, with imatinib being a notable example for its success in treating chronic myeloid leukemia. This research indicates the broad potential of tyrosine kinase inhibitors in oncology (Madhusudan & Ganesan, 2004).

Amino Acids in Disease Mechanisms

  • Amino Acid Dependency in Melanoma : Specific amino acid dependencies, such as those for Tyrosine and Phenylalanine, can regulate the cellular behaviors of melanoma cells. Restricting these amino acids triggers metabolic and signaling alterations that inhibit tumor invasion and induce apoptosis, offering insights into targeting metabolic pathways for cancer treatment (Fu & Meadows, 2007).

Mechanism of Action

Target of Action

D-m-Tyrosine primarily targets tyrosine hydroxylase , an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . It also interacts with receptor tyrosine kinases (RTKs) , which are transmembrane cell-surface proteins that act as signal transducers . These targets play crucial roles in various cellular processes, including growth, motility, differentiation, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to DOPA . In the case of RTKs, this compound may influence their activation and downstream signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more . It is also involved in the synthesis of epinephrine, thyroid hormones, and melanin .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its involvement in various biochemical pathways. For instance, it plays a role in the synthesis of essential hormones and neurotransmitters . It also contributes to the production of melanin, the pigment responsible for hair and skin color .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, bacterial tyrosinases, which are enzymes that catalyze the oxidation of tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

Safety and Hazards

D-m-Tyrosine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

D-m-Tyrosine plays a crucial role in various biochemical reactions. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound interacts with several enzymes, including tyrosine hydroxylase, which catalyzes the conversion of this compound to DOPA (dihydroxyphenylalanine). This interaction is essential for the production of catecholamines, which are vital for numerous physiological functions .

Additionally, this compound interacts with proteins such as tyrosine kinases, which phosphorylate tyrosine residues on target proteins, thereby modulating signal transduction pathways. The nature of these interactions involves the binding of this compound to the active sites of these enzymes and proteins, influencing their activity and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the MAPK (mitogen-activated protein kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the phosphorylation status of key proteins in this pathway, this compound can impact cellular responses to external stimuli.

Moreover, this compound has been shown to influence gene expression by acting as a substrate for enzymes involved in epigenetic modifications. This can lead to changes in the expression of genes related to cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound binds to the active sites of enzymes such as tyrosine hydroxylase and tyrosine kinases, modulating their activity. This binding can result in either the activation or inhibition of these enzymes, depending on the specific context and cellular environment .

Furthermore, this compound can influence gene expression by serving as a substrate for enzymes that catalyze epigenetic modifications, such as DNA methyltransferases and histone acetyltransferases. These modifications can alter the chromatin structure and regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors . The half-life of this compound in laboratory settings is influenced by factors such as pH, temperature, and the presence of other biomolecules.

Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects can persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce stress-induced behavioral deficits in rodents . At high doses, this compound can exhibit toxic effects, including disruptions in neurotransmitter balance and oxidative stress .

Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range. Beyond this range, the compound can induce adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of catecholamines and thyroid hormones. The compound is metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which convert it into intermediate metabolites like DOPA and subsequently into neurotransmitters and hormones .

These metabolic pathways are essential for maintaining physiological homeostasis and are tightly regulated by various cofactors and feedback mechanisms. This compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In hepatocytes, this compound is transported from the plasma, synthesized from phenylalanine, or released during protein turnover . The compound can be actively transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes.

The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized in the cytoplasm, nucleus, and other cellular compartments, depending on the presence of targeting signals and post-translational modifications . For example, enzymes involved in the synthesis of catecholamines are often localized in the cytoplasm and mitochondria, where this compound can interact with them to facilitate neurotransmitter production .

The localization of this compound within specific subcellular compartments can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019808
Record name D-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32140-49-1
Record name D-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32140-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 3-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does D-m-Tyrosine interact with L-aromatic amino acid decarboxylase (Dopa decarboxylase), and what is the significance of its structure in this interaction?

A1: this compound acts as an inhibitor of L-aromatic amino acid decarboxylase (Dopa decarboxylase), a key enzyme involved in the biosynthesis of dopamine and other neurotransmitters []. The research highlights the importance of stereochemistry for inhibitory potency. Specifically, the (+)-(E)-2,3-methano-m-tyrosine, a structural analog of this compound with a cyclopropane ring, exhibits significantly higher inhibitory activity (Ki = 22 μM) compared to this compound itself (Ki = 49 μM) []. This suggests that the specific spatial arrangement of the (+)-(E)-2,3-methano-m-tyrosine molecule allows for more effective binding to the active site of Dopa decarboxylase, leading to enhanced inhibition.

A2: Yes, research indicates that this compound can act as a substrate for dopa/tyrosine sulphotransferase, an enzyme found in HepG2 human hepatoma cells []. This enzyme catalyzes the transfer of a sulfate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate) to this compound, resulting in its sulfation []. Interestingly, this enzyme displays stereoselectivity, preferring D-isomers of dopa and tyrosine over their L-counterparts [].

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